molecular formula C25H26ClN5O B14978858 7-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

7-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B14978858
M. Wt: 448.0 g/mol
InChI Key: KGTQGLRTWWBTCB-UHFFFAOYSA-N
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Description

7-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the pyrazolo[1,5-a]pyrimidine ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

7-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

7-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H26ClN5O

Molecular Weight

448.0 g/mol

IUPAC Name

7-[4-(4-chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H26ClN5O/c1-17-16-23(30-14-12-29(13-15-30)21-8-6-20(26)7-9-21)31-25(27-17)18(2)24(28-31)19-4-10-22(32-3)11-5-19/h4-11,16H,12-15H2,1-3H3

InChI Key

KGTQGLRTWWBTCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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